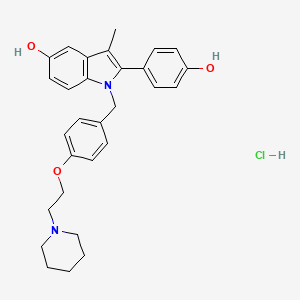

![molecular formula C₂₈H₃₃N₅O₄S B1663578 1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol CAS No. 1125593-20-5](/img/structure/B1663578.png)

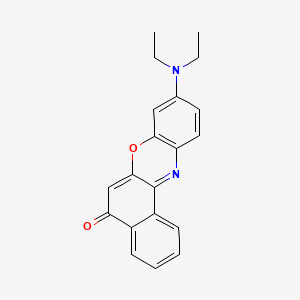

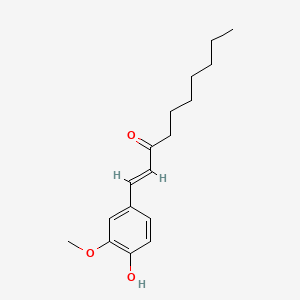

1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol

Vue d'ensemble

Description

1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol, commonly known as Compound X, is a novel chemical compound that has gained significant attention in the scientific research community. This compound has shown promising results in various preclinical studies, indicating its potential as a therapeutic agent.

Applications De Recherche Scientifique

Anticancer Therapy

Specific Scientific Field

Oncology and cancer research.

Summary of the Application

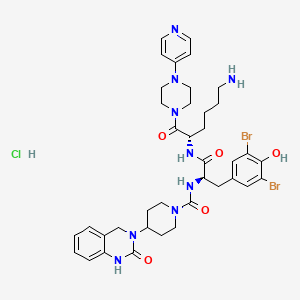

Mps1-IN-1 is a selective inhibitor of monopolar spindle 1 (Mps1) kinase . Mps1 plays a crucial role in the activation of the spindle assembly checkpoint (SAC) , which ensures proper chromosome segregation during cell division. Dysregulation of cell-cycle checkpoints is a hallmark of cancer, and Mps1 inhibitors offer a novel approach to cancer treatment.

Methods of Application

Mps1-IN-1 disrupts the recruitment of Mad2 , a key component of the SAC, leading to premature mitotic exit. This results in massive chromosome missegregation and eventual cell death. The compound selectively inhibits Mps1 kinase activity with an IC50 value of 367 nM . In cellular assays, it abrogates SAC activity induced by nocodazole and induces “mitotic breakthrough,” causing multinuclearity and tumor cell death.

Results and Outcomes

In vitro studies demonstrate that Mps1-IN-1 efficiently inhibits tumor cell proliferation (IC50 in the nanomolar range). In vivo, it achieves moderate efficacy in monotherapy in tumor xenograft models. However, its unique mode of action shines when combined with antimitotic drugs like paclitaxel. Low doses of Mps1 inhibitor weaken paclitaxel-induced mitotic arrest, resulting in improved efficacy over monotherapy in xenograft models, including those with paclitaxel resistance .

Chromosomal Stability and Aneuploidy

Specific Scientific Field

Cell biology and genetics.

Summary of the Application

Mps1-IN-1’s inhibition of Mps1 kinase disrupts proper biorientation of sister chromatids on the mitotic spindle. This leads to massive chromosome missegregation, aneuploidy, and eventual cell death. Understanding these mechanisms contributes to our knowledge of chromosomal stability and aberrations in cancer cells.

Methods of Application

By targeting Mps1, Mps1-IN-1 overrides the SAC and forces cells into division despite DNA damage or unattached/misattached chromosomes. This results in lethal DNA damage or aneuploidy.

Results and Outcomes

Preclinical studies validate the concept of SAC abrogation for cancer therapy. Mps1-IN-1 shows promise in enhancing the efficacy of antimitotic drugs and potentially overcoming resistance .

Combination Therapy Strategies

Specific Scientific Field

Clinical oncology and drug development.

Summary of the Application

Combining Mps1-IN-1 with existing antimitotic cancer drugs offers a synergistic approach to treatment.

Methods of Application

Administer Mps1-IN-1 alongside antimitotic drugs (e.g., paclitaxel) to weaken SAC activity and enhance drug efficacy.

Results and Outcomes

Combination therapy significantly improves efficacy over monotherapy, especially in paclitaxel-resistant models. Mps1-IN-1 remains well-tolerated without adding toxicity to paclitaxel .

Propriétés

IUPAC Name |

1-[3-methoxy-4-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N5O4S/c1-18(2)38(35,36)26-7-5-4-6-23(26)30-24-17-27(32-28-21(24)10-13-29-28)31-22-9-8-19(16-25(22)37-3)33-14-11-20(34)12-15-33/h4-10,13,16-18,20,34H,11-12,14-15H2,1-3H3,(H3,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJMRSQTDLRCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC3=C2C=CN3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649015 | |

| Record name | 1-[3-Methoxy-4-({4-[2-(propane-2-sulfonyl)anilino]-1H-pyrrolo[2,3-b]pyridin-6-yl}amino)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol | |

CAS RN |

1125593-20-5 | |

| Record name | 1-[3-Methoxy-4-({4-[2-(propane-2-sulfonyl)anilino]-1H-pyrrolo[2,3-b]pyridin-6-yl}amino)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B1663501.png)

![(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL](/img/structure/B1663505.png)

![6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B1663513.png)